9-氧代依匹斯汀盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

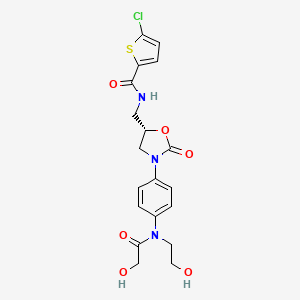

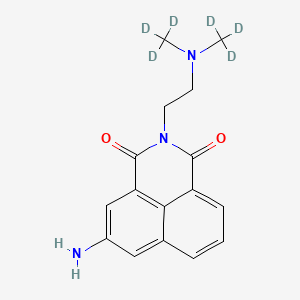

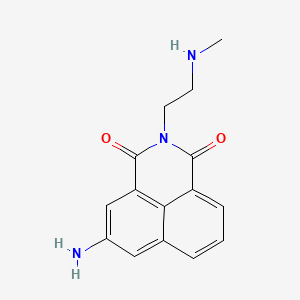

9-Oxo Epinastine Hydrochloride is a metabolite and decomposition product of Epinastine, a well-known antihistamine used to prevent itching associated with allergic conjunctivitis . The compound has the molecular formula C16H13N3O . HCl and a molecular weight of 299.76 g/mol . It is characterized by its pale yellow solid form and slight solubility in DMSO and methanol .

科学研究应用

9-Oxo Epinastine Hydrochloride has several scientific research applications, including:

Chemistry: It is used as a reference material and in the synthesis of related compounds.

Biology: The compound is studied for its biological activity and potential therapeutic applications.

Medicine: As a metabolite of Epinastine, it is relevant in pharmacokinetic and pharmacodynamic studies.

Industry: The compound is used in the development of pharmaceuticals and other chemical products

作用机制

Target of Action

9-Oxo Epinastine Hydrochloride primarily targets H1 and H2 histamine receptors . These receptors play a crucial role in mediating allergic responses. The compound also has an affinity for the alpha 1, alpha 2, and the 5-HT2 receptors .

Mode of Action

The compound exhibits a multi-action effect that inhibits the allergic response in three ways :

Biochemical Pathways

The biochemical pathways affected by 9-Oxo Epinastine Hydrochloride are primarily those involved in the allergic response. By stabilizing mast cells, preventing histamine binding, and inhibiting the release of proinflammatory mediators, the compound effectively disrupts the biochemical pathways that lead to allergic symptoms .

Pharmacokinetics

The pharmacokinetics of 9-Oxo Epinastine Hydrochloride involve low systemic absorption following topical application . Less than 10% of the compound is metabolized, and it is excreted via urine (55%) and feces (30%) . The onset of action is within 3-5 minutes, and the duration of action lasts for 8 hours . The elimination half-life is approximately 12 hours .

Result of Action

The result of the action of 9-Oxo Epinastine Hydrochloride is the prevention of itching associated with allergic conjunctivitis . By inhibiting the allergic response at multiple stages, the compound effectively reduces the symptoms of allergic reactions.

Action Environment

The action of 9-Oxo Epinastine Hydrochloride can be influenced by environmental factors such as the presence of food. For instance, an absorption lag time is apparent in fed subjects . .

生化分析

Biochemical Properties

It is known that Epinastine, from which 9-Oxo Epinastine Hydrochloride is derived, has a multi-action effect that inhibits the allergic response in three ways . It stabilizes mast cells by preventing mast cell degranulation to control the allergic response, prevents histamine binding to both the H1- and H2-receptors to stop itching and provide lasting protection, and prevents the release of proinflammatory chemical mediators from the blood vessel to halt progression of the allergic response .

Cellular Effects

Epinastine is used for the prevention of itching associated with allergic conjunctivitis . It is likely that 9-Oxo Epinastine Hydrochloride may have similar effects.

Molecular Mechanism

Epinastine is a topically active, direct H1-receptor antagonist and an inhibitor of the release of histamine from the mast cell . It is possible that 9-Oxo Epinastine Hydrochloride may have similar mechanisms of action.

准备方法

The preparation of 9-Oxo Epinastine Hydrochloride involves several synthetic routes and reaction conditions. One method includes the reaction of 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine with an amino reagent under protection to generate an amino-protective compound. This is followed by reduction and deprotection reactions to produce 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine. Finally, cyanogen bromide cyclization is performed, neutralized with alkali, and reacted with hydrochloric acid to yield 9-Oxo Epinastine Hydrochloride . This method is advantageous due to its accessible raw materials, fewer byproducts, and high product purity, making it suitable for industrial production .

化学反应分析

9-Oxo Epinastine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the compound’s structure.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents used in these reactions include cyanogen bromide for cyclization and various reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

相似化合物的比较

9-Oxo Epinastine Hydrochloride can be compared with other similar compounds, such as:

Epinastine: The parent compound, used as an antihistamine.

9-Oxo Epinastine HBr: A similar compound with a hydrobromide salt form.

The uniqueness of 9-Oxo Epinastine Hydrochloride lies in its specific chemical structure and properties, which make it valuable for various research and industrial applications.

属性

CAS 编号 |

141342-69-0 |

|---|---|

分子式 |

C16H14ClN3O |

分子量 |

299.75 g/mol |

IUPAC 名称 |

3-amino-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-13-one;hydrochloride |

InChI |

InChI=1S/C16H13N3O.ClH/c17-16-18-9-14-10-5-1-2-6-11(10)15(20)12-7-3-4-8-13(12)19(14)16;/h1-8,14H,9H2,(H2,17,18);1H |

InChI 键 |

VJODZVLWBJGRAS-UHFFFAOYSA-N |

SMILES |

C1C2C3=CC=CC=C3C(=O)C4=CC=CC=C4N2C(=N1)N |

规范 SMILES |

C1C2C3=CC=CC=C3C(=O)C4=CC=CC=C4N2C(=N1)N.Cl |

同义词 |

3-Amino-1,13b-dihydro-9H-dibenz[c,f]imidazo[1,5-a]azepin-9-one Hydrochloride; _x000B_WAL 1725CL; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)

![5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565195.png)